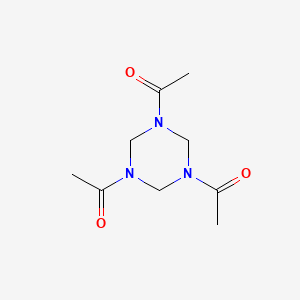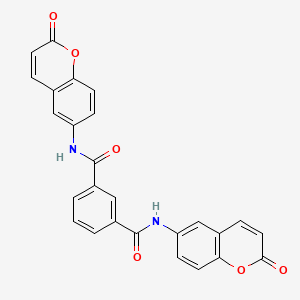
N,N'-bis(2-oxo-2H-chromen-6-yl)isophthalamide
Overview
Description
Coumarin derivatives, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, are a class of compounds that have received considerable attention due to their diverse biological and pharmacological activities . They are known for their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and more .
Synthesis Analysis
The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a related compound, has been described in the literature . It was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffractometry . The structure is often stabilized by intramolecular hydrogen bonds and π–π stacking interactions between neighboring aromatic rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve acylation reactions . The specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using techniques such as differential scanning calorimetry and polarizing optical microscopy . The specific properties would depend on the exact structure of the compound.Mechanism of Action
The mechanism of action of coumarin derivatives can vary widely depending on their specific structure and the biological or chemical context. For example, some coumarin derivatives exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
properties
IUPAC Name |
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-10-4-15-13-19(6-8-21(15)33-23)27-25(31)17-2-1-3-18(12-17)26(32)28-20-7-9-22-16(14-20)5-11-24(30)34-22/h1-14H,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNLSXYOZNIGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-iodophenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3830852.png)
![methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3830860.png)
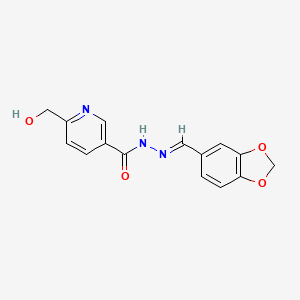
![6-[(2-methoxybenzoyl)amino]hexanoic acid](/img/structure/B3830874.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B3830892.png)
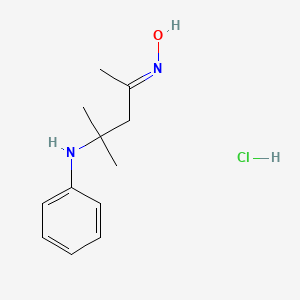
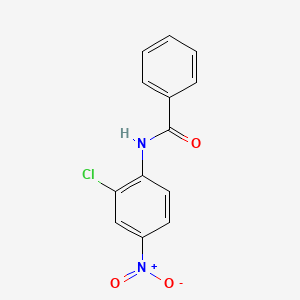
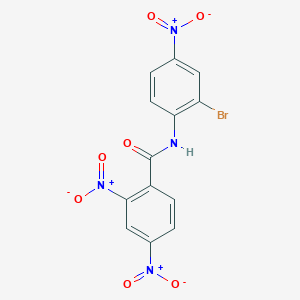
![ethyl 2-cyano-3-{4-[(3-nitrobenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B3830910.png)
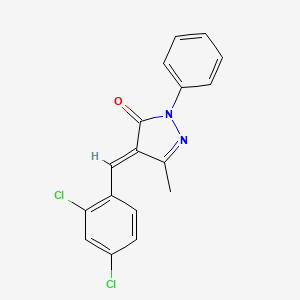
![2,4-dinitro-N-[3-({[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}carbonyl)phenyl]benzamide](/img/structure/B3830915.png)
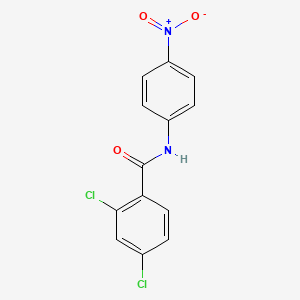
![N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide](/img/structure/B3830926.png)
